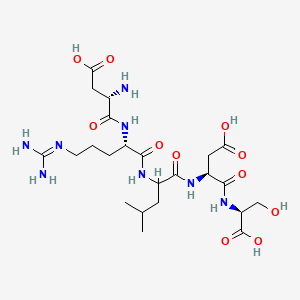

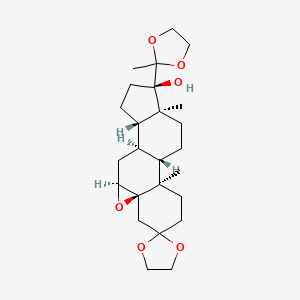

![molecular formula C13H9NO6S B587158 7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 88373-20-0](/img/structure/B587158.png)

7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

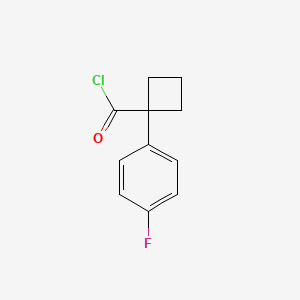

“7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one” is a biochemical used for proteomics research . It has a molecular formula of C13H9NO6S and a molecular weight of 307.279 .

Synthesis Analysis

Dibenzo[b,f][1,4]oxazepine (DBO) derivatives, which include “7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one”, have been synthesized using various methods . These methods include cyclocondensation with two precursors, copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Molecular Structure Analysis

The molecular structure of “7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one” can be represented by the SMILES stringOS(=O)(=O)Oc1ccc2NC(=O)c3ccccc3Oc2c1 . The InChI string representation is InChI=1S/C13H9NO6S/c15-13-9-3-1-2-4-11(9)19-12-7-8(20-21(16,17)18)5-6-10(12)14-13/h1-7H,(H,14,15)(H,16,17,18) .

Aplicaciones Científicas De Investigación

Divergent Synthesis in Organic Chemistry

The compound is used in the divergent synthesis of pyrimidine and dibenzo[b,f][1,4]oxazepine (DBO) derivatives. This process is significant for its efficiency and regioselectivity, allowing for the creation of various derivatives from the same starting materials. The choice of solvent plays a crucial role in determining the selectivity of the reaction .

Antiepileptic Drug Development

“7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one” is structurally related to Oxcarbazepine , an antiepileptic drug. Oxcarbazepine and its metabolites show potent antiepileptic activity by blocking voltage-dependent sodium channels in the brain. This connection suggests potential applications in developing new antiepileptic medications or improving existing ones .

Pharmacokinetics and Metabolism Studies

The pharmacokinetics and metabolism of compounds structurally similar to “7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one” are of interest. Understanding how these compounds are absorbed, distributed, metabolized, and excreted can inform the development of drugs with better efficacy and fewer side effects .

Tranquilizing Agents

Derivatives of dibenzoxazepines have been studied for their tranquilizing effects. The synthesis of new dibenzoxazepines could lead to the development of novel tranquilizers for use in psychiatric medicine .

Propiedades

IUPAC Name |

(6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO6S/c15-13-9-3-1-2-4-11(9)19-12-7-8(20-21(16,17)18)5-6-10(12)14-13/h1-7H,(H,14,15)(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJPEDBLFSUKLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC3=C(O2)C=C(C=C3)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858407 |

Source

|

| Record name | 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one | |

CAS RN |

88373-20-0 |

Source

|

| Record name | 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydrazinecarboxylic acid, [(ethylamino)methoxymethylene]-, ethyl ester (9CI)](/img/no-structure.png)

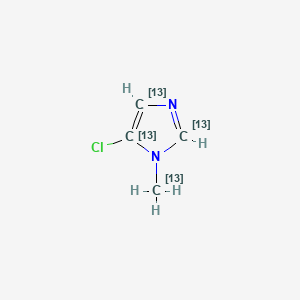

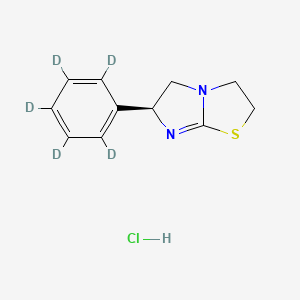

![(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid](/img/structure/B587086.png)

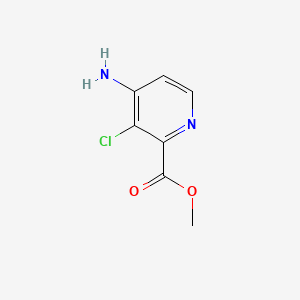

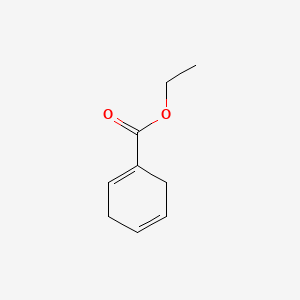

![3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline](/img/structure/B587091.png)